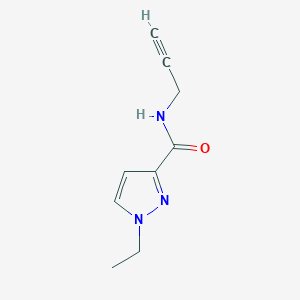

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Description

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a prop-2-yn-1-yl (propargyl) moiety at the carboxamide nitrogen. These typically involve coupling pyrazole-3-carboxylic acid derivatives with amines under carbodiimide-mediated conditions . Key analytical techniques for characterization include $ ^1H $ and $ ^{13}C $ NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination, as demonstrated for analogs like I-4 (m.p. 99.8–100.9 °C) .

Pyrazole carboxamides are of significant interest due to their biological activities, including fungicidal, insecticidal, and antiviral properties. The propargyl substituent in this compound may enhance reactivity or serve as a pharmacophore for target binding .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-ethyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C9H11N3O/c1-3-6-10-9(13)8-5-7-12(4-2)11-8/h1,5,7H,4,6H2,2H3,(H,10,13) |

InChI Key |

ZFSYJANQBBTTFL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The ethyl and prop-2-yn-1-yl groups are introduced through substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl halides, while the prop-2-yn-1-yl group can be introduced using propargyl bromide in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring or the side chains.

Addition Reactions: The triple bond in the prop-2-yn-1-yl group can participate in addition reactions with various reagents, forming new compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Biological Research: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

Chemical Biology: Researchers use this compound to probe the mechanisms of biological processes and to develop new chemical tools for studying cellular functions.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Key Observations:

Substituent Impact on Physical Properties :

- Fluorinated groups (e.g., CF$ _3 $) correlate with higher melting points, as seen in I-4 (99.8–100.9 °C) compared to I-2 (80.3–82.2 °C). This suggests enhanced crystallinity or intermolecular interactions (e.g., dipolar or van der Waals forces) due to fluorine’s electronegativity .

- Bulkier substituents (e.g., hexafluoro-methoxypropan-2-yl in I-4) may reduce synthetic yields (55% vs. 53% for I-2) due to steric hindrance during coupling reactions .

Biological Activity Trends :

- Fluorinated analogs (I-4, I-2) are reported in studies targeting fungicidal and insecticidal activities, likely due to improved metabolic stability and target affinity .

- Compound 41 () incorporates a trifluoromethylpyridinyl group, which may enhance antiviral or anticancer properties, though specific data are unavailable .

- Propargyl-containing derivatives (like the query compound) are understudied in the evidence but could exhibit unique reactivity (e.g., click chemistry applications) or enhanced binding to acetylene-sensitive enzymes .

Simpler analogs like N-(propan-2-yl)-1H-pyrazole-3-carboxamide () may serve as lead compounds for optimizing solubility or pharmacokinetics .

Research Findings and Implications

- Synthetic Challenges : Fluorinated and propargyl-substituted pyrazoles require careful optimization of reaction conditions (e.g., carbodiimide coupling agents, temperature) to balance yield and purity .

- Spectroscopic Characterization : $ ^1H $ NMR chemical shifts (e.g., δ 8.88 ppm for pyrazole protons in I-4) and $ ^{13}C $ signals (e.g., 161.97 ppm for carbonyl groups) are critical for confirming structural integrity .

Biological Activity

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole ring, an ethyl group, and a prop-2-yn-1-yl substituent, along with a carboxamide functional group that is crucial for its biological activity.

The mechanism by which pyrazole derivatives exert their biological effects often involves inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that certain pyrazole compounds demonstrate selective inhibition of COX-2 over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives. For example, a series of substituted pyrazoles were evaluated for their COX inhibitory activities using carrageenan-induced rat paw edema models. The findings indicated significant edema inhibition percentages, suggesting strong anti-inflammatory potential .

In particular, one study reported that certain pyrazole derivatives exhibited IC50 values ranging from to against COX enzymes, showcasing their potency compared to standard treatments like celecoxib .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that require precise control over reaction conditions to optimize yield and purity. Typical synthetic routes include:

- Condensation Reactions : Utilizing appropriate reagents to form the pyrazole ring.

- Functional Group Modifications : Introducing the ethyl and propynyl groups through nucleophilic substitutions or coupling reactions.

Future Directions

Given the promising biological activities associated with similar compounds, further empirical studies are essential to elucidate the specific pharmacodynamics and therapeutic applications of 1-Ethyl-N-(prop-2-yn-1-y)-1H-pyrazole-3-carboxamide. Investigations into its safety profile, efficacy in vivo, and mechanisms of action will be critical for advancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.